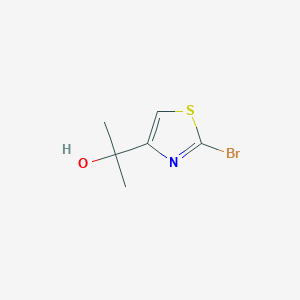

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

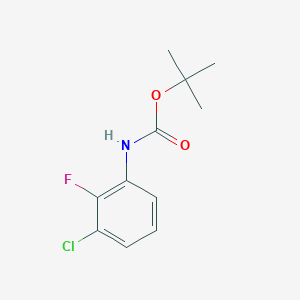

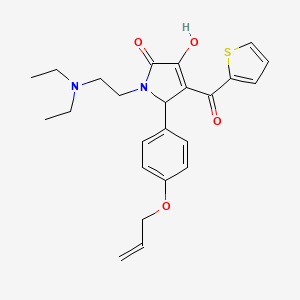

“2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol” is a chemical compound with the molecular formula C6H8BrNOS . It is a derivative of thiazole, a five-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon

A study detailed the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, a novel synthon used in reactions with aromatic amines and sodium thiocyanate to produce thiazoles. These compounds are highlighted for their potential in drug discovery programs, indicating the role of bromodifluoromethyl groups in medicinal chemistry. The synthon's utility in radiopharmaceutics and its application in preparing a precursor for DF2755Y, a biologically relevant compound, were also noted (Colella et al., 2018).

Efficient One-pot Synthesis of Aryl-substituted Thiazoles

Another study presented an efficient one-pot synthesis method for creating aryl-substituted 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates. This synthesis involved a Hantzsch synthesis-Knorr reaction sequence and highlighted the role of α-bromoalkyl aryl ketones and 2-(propan-2-ylidene)hydrazine carbothioamide in producing 4-aryl2-(2-(propan-2-ylidene)hydrazinyl)thiazoles. The process yields compounds with aryl groups on two different heterocyclic cores, showcasing the versatility and potential of these chemical structures in various applications (Gu et al., 2014).

Biological Relevance and Therapeutic Potential

Potential Cardiotropic Drugs

Research aimed to discover potential antihypertensive and cardiotropic drugs among 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives. This study synthesized these compounds and assessed their docking studies to the angiotensin II receptor, revealing a high affinity for this biotarget. Some compounds demonstrated notable antihypertensive effects, underlining their potential as cardiotropic drugs (Drapak et al., 2019).

Bi-heterocycles Against Alzheimer's Disease and Diabetes

A study focused on evaluating the therapeutic potential of new bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole against Alzheimer's disease and diabetes. The synthesized compounds exhibited notable enzyme inhibitory activity against selected enzymes and were recognized for their low toxicity and potential therapeutic interest, showcasing the significance of these compounds in developing treatments for these diseases (Ramzan et al., 2018).

Eigenschaften

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSXNNMHFRPNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)

![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)

![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)